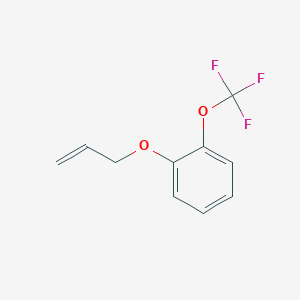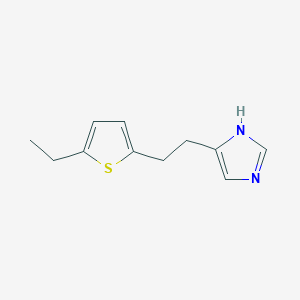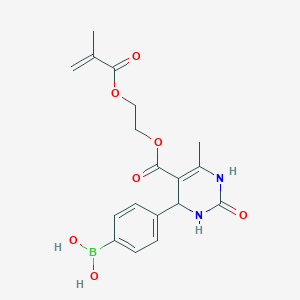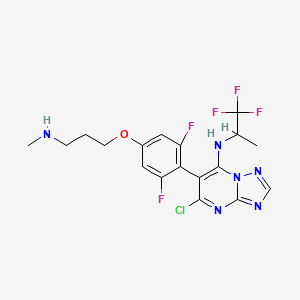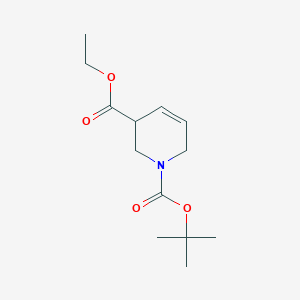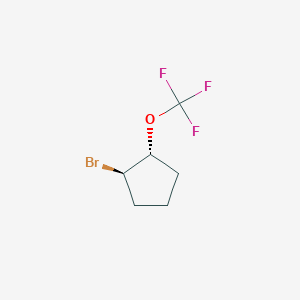
1-Bromo-2-(trifluoromethoxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(trifluoromethoxy)cyclopentane is an organic compound with the molecular formula C6H8BrF3O It is a cyclopentane derivative where a bromine atom and a trifluoromethoxy group are attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(trifluoromethoxy)cyclopentane typically involves the bromination of 2-(trifluoromethoxy)cyclopentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopentane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 1-Bromo-2-(trifluoromethoxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethoxy)cyclopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2-(trifluoromethoxy)cyclopentyl azide or 2-(trifluoromethoxy)cyclopentyl thiocyanate.
Reduction: Formation of 2-(trifluoromethoxy)cyclopentane.
Oxidation: Formation of 2-(trifluoromethoxy)cyclopentanone.
科学的研究の応用
1-Bromo-2-(trifluoromethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-2-(trifluoromethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes or disrupt cellular processes by modifying key proteins or nucleic acids.
類似化合物との比較
1-Bromo-2-(trifluoromethoxy)ethane: Similar structure but with an ethane backbone instead of cyclopentane.
1,2-Dibromocyclopentane: Contains two bromine atoms on the cyclopentane ring.
2-Bromoethyl trifluoromethyl ether: Similar functional groups but different backbone structure.
Uniqueness: 1-Bromo-2-(trifluoromethoxy)cyclopentane is unique due to the presence of both a bromine atom and a trifluoromethoxy group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H8BrF3O |
|---|---|
分子量 |
233.03 g/mol |
IUPAC名 |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cyclopentane |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(4)11-6(8,9)10/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChIキー |
BXVFDQJMXMLCAU-RFZPGFLSSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)Br)OC(F)(F)F |
正規SMILES |
C1CC(C(C1)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


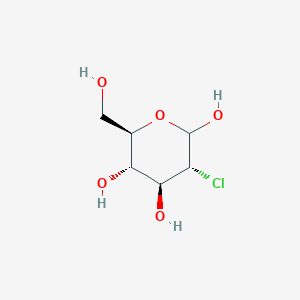
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
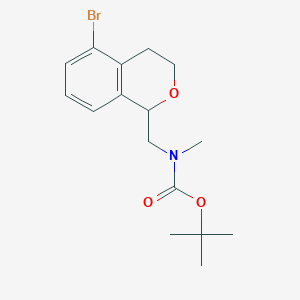
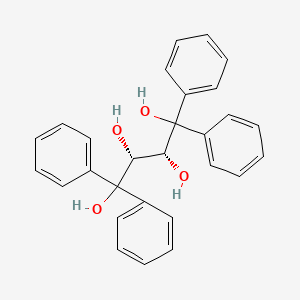
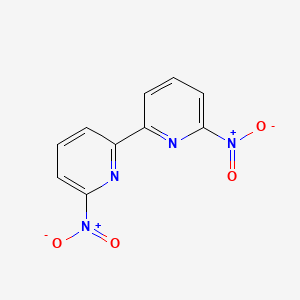

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)

